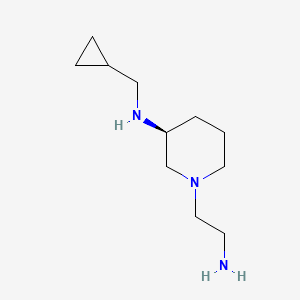

(S)-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine

Description

(S)-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine is a chiral piperidine derivative characterized by a stereospecific (S)-configuration at the piperidine ring. Its structure includes:

- A piperidine core substituted with a 2-aminoethyl group at the 1-position.

- A cyclopropylmethylamine moiety attached to the 3-position of the piperidine ring.

Its synthesis likely involves multi-step alkylation and amination processes, as seen in analogous piperidine derivatives (e.g., cyclopropylmethyl-substituted compounds in patent literature) .

Properties

Molecular Formula |

C11H23N3 |

|---|---|

Molecular Weight |

197.32 g/mol |

IUPAC Name |

(3S)-1-(2-aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine |

InChI |

InChI=1S/C11H23N3/c12-5-7-14-6-1-2-11(9-14)13-8-10-3-4-10/h10-11,13H,1-9,12H2/t11-/m0/s1 |

InChI Key |

KHSRDTYKRWJIDW-NSHDSACASA-N |

Isomeric SMILES |

C1C[C@@H](CN(C1)CCN)NCC2CC2 |

Canonical SMILES |

C1CC(CN(C1)CCN)NCC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and cyclopropylmethylamine.

Chiral Resolution: The chiral center is introduced through a chiral resolution process, often using chiral catalysts or chiral auxiliaries.

Amine Protection and Deprotection: Protecting groups may be used to protect the amine functionalities during the synthesis, followed by deprotection steps.

Final Coupling: The final coupling step involves the reaction of the intermediate with 2-aminoethylamine under specific conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would involve optimization of the synthetic route for large-scale production. This includes the use of continuous flow reactors, process optimization for yield and purity, and cost-effective raw materials.

Chemical Reactions Analysis

Acid-Base Reactions

The compound acts as a Brønsted base due to its two amine groups:

-

Primary amine (terminal aminoethyl group): pKa ≈ 10.5–11.5

Key Observations :

-

Protonation occurs preferentially at the secondary amine in acidic conditions (pH < 7) due to steric shielding of the primary amine by the cyclopropylmethyl group.

-

Deprotonation of the primary amine requires strong bases (e.g., NaOH, KOH) in polar solvents.

Alkylation and Acylation

The primary and secondary amines participate in nucleophilic substitution reactions:

Mechanistic Notes :

-

The cyclopropylmethyl group introduces steric hindrance, slowing alkylation at the secondary amine.

-

Acylation proceeds faster at the primary amine due to higher nucleophilicity .

Schiff Base Formation

Reacts with aldehydes/ketones to form imines:

text(S)-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine + RCHO → Imine + H₂O

Conditions : Ethanol, reflux, 4–6 hrs.

Applications : Intermediate for synthesizing hydrazones and heterocyclic compounds.

Reductive Amination

Used to modify the aminoethyl side chain:

Example :

-

Reaction with aldehydes/ketones + NaBH₃CN → Tertiary amines .

Key Application : Synthesis of maraviroc analogs for receptor-binding studies .

Coupling Reactions

The primary amine forms stable amides and ureas:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| 4-Nitrophenyl chloroformate | DCM, 0°C → RT | Urea derivative | 55–60% |

| Succinic anhydride | THF, Et₃N, 24 hrs | Succinamide | 75% |

These reactions are critical for prodrug development.

Structural Influences on Reactivity

-

Steric Effects : The cyclopropylmethyl group reduces accessibility to the secondary amine, favoring reactions at the primary amine .

-

Electronic Effects : The piperidine ring’s electron-donating nature enhances nucleophilicity at the primary amine .

-

Chirality : The (S)-configuration influences stereoselective reactions (e.g., enzyme-mediated transformations) .

Mechanistic Insights from Analogous Compounds

Scientific Research Applications

(S)-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine has been studied for its interactions with various neurotransmitter receptors, making it a candidate for treating neurological disorders. The following therapeutic applications have been identified:

- Neurological Disorders : The compound has shown promise in influencing neurotransmission, potentially providing neuroprotective effects. Its selectivity towards specific receptor subtypes has been investigated through binding assays using radiolabeled ligands, revealing insights into its pharmacological profile .

- Pain Management : Preliminary studies suggest that this compound may exhibit analgesic properties, indicating potential use in pain management therapies. Its mechanism of action may involve modulation of pain pathways within the central nervous system.

- Anti-inflammatory Effects : Research indicates that the compound may help reduce inflammation markers, suggesting applications in treating inflammatory diseases.

Synthetic Pathways

Several synthetic routes have been developed for producing this compound, ensuring high purity levels and efficiency:

- Method A : Involves the reaction of cyclopropylmethyl amine with piperidine derivatives under controlled conditions.

- Method B : Utilizes chiral synthesis techniques to ensure the (S) configuration is maintained throughout the reaction process.

These methods allow for the efficient production of the compound while preserving its biological activity.

Case Studies and Research Findings

Research studies have documented various aspects of the compound's biological activity:

- Study on Receptor Binding : A study demonstrated that this compound binds selectively to certain receptor subtypes, influencing neurotransmitter release and modulation within the central nervous system .

- Analgesic Efficacy Evaluation : In animal models, this compound exhibited significant pain relief through modulation of central pain pathways, suggesting its potential as an analgesic agent.

- Anti-inflammatory Activity Assessment : Investigations into inflammation showed that administration of the compound led to decreased pro-inflammatory cytokines, indicating its role in modulating inflammatory responses effectively.

Mechanism of Action

The mechanism of action of (S)-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine involves its interaction with specific molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Sigma Receptor Ligands

(1-(Cyclopropylmethyl)-4-(2',4"-fluorophenyl)piperidine HBr (): Core Structure: Piperidine with cyclopropylmethyl and fluorophenyl groups. Key Differences: Lacks the 2-aminoethyl and 3-amine substituents of the target compound. Pharmacology: Acts as a sigma-1-selective antagonist, reversing dopamine release inhibition caused by (+)pentazocine. Demonstrates higher receptor selectivity compared to non-selective ligands like SKF10,047 .

N-[1-(3-Cyanopyrazin-2-yl)ethyl]-N-(cyclopropylmethyl)-3,5-bis(trifluoromethyl)benzamide (): Core Structure: Benzamide with pyrazine and cyclopropylmethyl groups. Key Differences: Replaces the piperidine core with a pyrazine ring and adds trifluoromethyl substituents. Its design emphasizes metabolic stability via fluorination .

Functional Analogues

Dopamine Release Modulators

(±)-SKF10,047 (): Core Structure: Benzomorphan with mixed sigma and phencyclidine (PCP) receptor activity. Key Differences: Benzomorphan scaffold vs. piperidine; non-selective receptor binding.

Piperidine-Based Therapeutics

N-{(1R,3S)-3-Isopropyl-3-[(4-phenylpiperidin-1-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine (): Core Structure: Piperidine-carboxamide fused to a cyclopentyl group. Key Differences: Carboxamide and isopropyl substituents alter solubility and target engagement.

Comparative Data Table

Research Findings and Implications

- Sigma Receptor Selectivity: Cyclopropylmethyl groups enhance sigma-1 receptor binding, as seen in (1-(cyclopropylmethyl)-4-fluorophenylpiperidine HBr. The target compound’s 2-aminoethyl group may improve solubility or modulate off-target effects compared to fluorophenyl analogs .

- Chirality Effects : The (S)-configuration of the target compound could mirror enantioselective activity observed in SKF10,047, where (-)-isomers show higher sigma affinity .

- Synthetic Challenges : Analogous compounds (e.g., ) achieve high yields (>85%) via SN2 alkylation, suggesting feasible scalability for the target compound’s synthesis .

Biological Activity

(S)-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine is a chiral compound with significant potential in pharmacology, particularly concerning its interactions with neurotransmitter systems. This article explores its biological activity, synthesis, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a cyclopropylmethyl group and an aminoethyl side chain. Its stereochemistry is crucial for its biological interactions. The nitrogen-containing heterocyclic structure enhances its ability to interact with various receptors in the central nervous system (CNS), influencing neurotransmission and offering neuroprotective effects.

The biological activity of this compound is primarily mediated through its engagement with specific receptor types:

- Histamine Receptors : This compound acts as a ligand for histamine H3 receptors, which are involved in regulating neurotransmission related to cognitive processes and memory. Modulating these receptors can potentially treat cognitive disorders .

- Sigma Receptors : It also interacts with sigma receptors, which play roles in neuroprotection, pain modulation, and the regulation of cellular stress responses. Sigma receptor ligands have been explored for their therapeutic potential in neurodegenerative diseases and depression .

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Neuroprotective Effects : Studies have shown that compounds similar to this compound can protect neuronal cells from apoptosis under stress conditions, suggesting potential applications in neurodegenerative diseases.

- Receptor Binding Affinity : Binding assays using radiolabeled ligands have demonstrated that this compound selectively binds to specific receptor subtypes, indicating its potential as a therapeutic agent in treating neurological disorders.

- Therapeutic Applications : The compound has been investigated for its potential use in treating conditions such as anxiety, depression, and cognitive impairments due to its ability to modulate neurotransmitter systems effectively.

Table 1: Summary of Biological Activities

Table 2: Synthesis Methods

| Synthesis Step | Description |

|---|---|

| Formation of Piperidine Ring | Cyclization reaction involving suitable precursors like 1,5-diaminopentane |

| Introduction of Aminoethyl Group | Nucleophilic substitution using ethylenediamine |

| Attachment of Cyclopropylmethyl Group | Grignard reaction or similar organometallic coupling |

Case Studies

- Neuroprotective Study : A study published in the Journal of Medicinal Chemistry evaluated the neuroprotective effects of similar piperidine derivatives on neuronal cell lines subjected to oxidative stress. Results indicated that these compounds significantly reduced cell death compared to controls, highlighting their therapeutic potential .

- Binding Affinity Analysis : Research conducted on the binding affinity of this compound showed high selectivity for H3 receptors over other histamine receptor subtypes. This specificity suggests a lower likelihood of off-target effects, making it a promising candidate for drug development aimed at cognitive enhancement .

Q & A

Q. Q1. What are the recommended synthetic routes for (S)-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine, and what key reaction conditions influence yield?

Methodological Answer: The synthesis of structurally related piperidin-3-amine derivatives often involves coupling reactions with cycloproplymethyl groups. For example, copper-catalyzed cross-coupling (e.g., using copper(I) bromide) in dimethyl sulfoxide (DMSO) at 35°C for 48 hours has been employed to introduce cyclopropylmethylamine to heterocyclic scaffolds . Optimization of base (e.g., cesium carbonate) and solvent polarity is critical, as evidenced by yields ranging from 17–85% in similar reactions . Post-synthesis purification via column chromatography (e.g., using ethyl acetate/hexane gradients) and characterization by -NMR and HRMS are standard practices .

Q. Q2. How can researchers confirm the stereochemical integrity of the (S)-configuration in this compound during synthesis?

Methodological Answer: Chiral resolution techniques, such as chiral HPLC or enzymatic resolution, are typically used to isolate the (S)-enantiomer. For structural confirmation, -NMR chemical shift analysis of diastereotopic protons and 2D-NOESY experiments can reveal spatial arrangements. For instance, in related piperidine derivatives, coupling constants (-values) in -NMR and specific NOE correlations between the cyclopropylmethyl group and the piperidine ring protons help validate stereochemistry .

Advanced Research Questions

Q. Q3. What strategies mitigate low yields in multi-step syntheses involving cyclopropylmethylamine coupling?

Methodological Answer: Low yields (e.g., 17–31% in multi-step reactions ) often arise from steric hindrance or competing side reactions. Strategies include:

- Temperature modulation : Lowering reaction temperatures (e.g., 35°C vs. room temperature) to reduce decomposition .

- Protecting group chemistry : Temporarily shielding reactive amines (e.g., with tert-butoxycarbonyl groups) to prevent unwanted side reactions .

- Catalyst optimization : Using copper(I) bromide with chelating ligands to enhance regioselectivity .

- Real-time monitoring : TLC or inline IR spectroscopy to track reaction progress and adjust conditions dynamically .

Q. Q4. How do structural modifications (e.g., fluorination) of the cyclopropylmethyl group impact biological activity?

Methodological Answer: Fluorination at specific positions (e.g., 5-fluoropentyl substitutions) can enhance metabolic stability and receptor binding affinity. For example, fluorinated analogs of indole-3-carboxamide derivatives show increased resistance to cytochrome P450 oxidation, improving pharmacokinetic profiles . Comparative studies using -NMR and in vitro assays (e.g., receptor binding or enzyme inhibition) are recommended to quantify these effects .

Q. Q5. How should researchers address discrepancies in reported toxicity data for piperidin-3-amine derivatives?

Methodological Answer: Contradictions in toxicity classification (e.g., acute oral toxicity vs. non-carcinogenicity ) require systematic validation:

- Dose-response studies : Conduct in vivo assays (OECD Guideline 423) to establish LD and NOAEL (No Observed Adverse Effect Level).

- Metabolite profiling : LC-MS/MS to identify toxic degradation products (e.g., nitrosoamines) under simulated physiological conditions .

- Cross-referencing regulatory databases : Compare IARC, ACGIH, and OSHA classifications for consistency .

Q. Q6. What advanced analytical techniques resolve structural ambiguities in piperidin-3-amine derivatives?

Methodological Answer:

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula with <5 ppm mass accuracy (e.g., ESI-HRMS m/z 215 [M+H]+ ).

- Dynamic NMR experiments : -DEPT and --HMBC to assign nitrogen-containing functional groups .

- X-ray crystallography : Resolve absolute configuration and hydrogen-bonding networks, particularly for chiral centers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.